![molecular formula C10H11N5 B1491764 N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine CAS No. 103272-77-1](/img/structure/B1491764.png)
N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
Overview
Description
N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, also known as P2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. P2P is a heterocyclic compound that contains a pyridine and a pyrimidine ring, and it has been found to exhibit interesting biological and chemical properties.
Mechanism of Action
The mechanism of action of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is still being investigated, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial growth, and the modulation of certain cellular processes. In addition, this compound has been found to exhibit antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine in lab experiments include its high purity and its ability to selectively inhibit certain enzymes, making it a useful tool for investigating the role of these enzymes in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for research involving N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, including the development of new anticancer and antimicrobial agents based on its structure, the investigation of its potential as an antioxidant, and the exploration of its potential in materials science applications such as catalysis and sensing.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis has been extensively studied and optimized, and its mechanism of action and biochemical effects are still being investigated. While there are limitations to its use in lab experiments, the potential future directions for research involving this compound are numerous and exciting.
Scientific Research Applications
N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVENLGGSPAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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